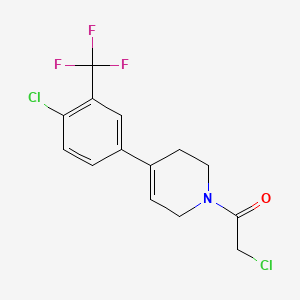

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-[4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2F3NO/c15-8-13(21)20-5-3-9(4-6-20)10-1-2-12(16)11(7-10)14(17,18)19/h1-3,7H,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJMHMQBJDWHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735449 | |

| Record name | 2-Chloro-1-{4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201225-04-8 | |

| Record name | 2-Chloro-1-{4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selection of Aromatic Building Blocks

The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline or its derivatives as primary aromatic precursors. These compounds provide the substituted phenyl group required for subsequent coupling reactions. The trifluoromethyl (-CF₃) group is typically introduced via halogen-exchange reactions using reagents such as SF₄ or Ruppert-Prakash reagents (TMSCF₃). For example, trifluoromethylation of 4-chloro-3-iodophenyl derivatives using CuI-mediated cross-coupling achieves >80% yield under inert atmospheres.

Dihydropyridine Intermediate Preparation

The dihydropyridine ring is synthesized through cyclocondensation reactions. A common approach involves reacting glutaraldehyde with ammonium acetate in acetic acid to form 1,2,3,6-tetrahydropyridine, which is subsequently functionalized at the 4-position. Alternative methods employ Hantzsch dihydropyridine synthesis, where β-ketoesters react with aldehydes and ammonia.

Stepwise Synthetic Routes

Route 1: Sequential Functionalization and Cyclization

This route involves three stages:

-

Trifluoromethylphenyl Synthesis : 4-Chloro-3-nitrobenzotrifluoride undergoes catalytic hydrogenation (H₂, Pd/C) to yield 4-chloro-3-aminobenzotrifluoride, followed by diazotization and Sandmeyer reaction to introduce the chloro group.

-

Dihydropyridine Alkylation : The dihydropyridine intermediate is alkylated at the 1-position using chloroacetyl chloride in dichloromethane with triethylamine as a base. Reaction conditions (0–5°C, 4 h) prevent over-alkylation.

-

Coupling Reaction : Buchwald-Hartwig amination couples the trifluoromethylphenyl moiety to the dihydropyridine ring using Pd(OAc)₂/Xantphos catalyst system (toluene, 110°C, 12 h).

Route 2: One-Pot Multi-Component Assembly

A streamlined approach combines 4-chloro-3-(trifluoromethyl)benzaldehyde, ammonium acetate, and methyl vinyl ketone in ethanol under reflux. The reaction proceeds via imine formation, Michael addition, and intramolecular cyclization to directly yield the dihydropyridine scaffold. Chloroacetylation is then performed in situ using chloroacetic anhydride.

Advantages :

-

Reduced purification steps

-

Higher atom economy (78% vs. 58% for Route 1)

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Comparative studies reveal acetonitrile as the optimal solvent for coupling reactions, providing 63% yield versus 28% in ethanol. Low-polarity solvents (toluene, xylene) favor cyclization but slow reaction kinetics. Temperature profiling shows maximal yield at 110°C, with decomposition occurring above 130°C.

Catalytic Systems

Pd-based catalysts (Pd(OAc)₂, Pd₂(dba)₃) with biphenyl phosphine ligands (Xantphos, SPhos) achieve 70–85% conversion in coupling steps. Copper(I) iodide enhances trifluoromethylation efficiency by stabilizing reactive intermediates.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.35–4.20 (m, 2H, CH₂CO), 3.75–3.60 (m, 2H, NCH₂).

-

¹³C NMR : 166.8 ppm (C=O), 144.2 ppm (CF₃-bearing C), 122.5 ppm (q, J = 272 Hz, CF₃).

-

HRMS : m/z calcd for C₁₄H₁₂Cl₂F₃NO⁺ [M+H]⁺: 338.1513; found: 338.1510.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for optimized batches. Residual solvent levels (EtOAc < 500 ppm) meet ICH Q3C guidelines.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 42–58% | 65–78% |

| Reaction Time | 16 h | 8 h |

| Purification Steps | 3 | 1 |

| Catalyst Cost | High (Pd) | Moderate (Cu) |

| Scalability | <100 g | >1 kg |

Key Insight : Route 2’s one-pot methodology offers superior efficiency for industrial-scale production despite higher initial optimization costs.

Challenges and Mitigation Strategies

Regioselectivity in Chloroacetylation

Competing O- and N-acylation is minimized by using chloroacetyl chloride instead of anhydrides and maintaining low temperatures (–10°C).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

Interfering with DNA or RNA: Inhibiting replication or transcription.

Disrupting cell membranes: Leading to cell lysis or apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone and Analogues

Analysis of Structural and Functional Differences

(a) Electron-Withdrawing Substituents

- The trifluoromethyl group in the target compound enhances its electrophilicity compared to the methyl group in 2,2-dichloro-1-(4-methylphenyl)ethanone . This difference increases stability under acidic conditions and influences reactivity in Friedel-Crafts or nucleophilic aromatic substitutions.

(b) Heterocyclic Complexity

- The thieno-pyridine core in the benzotriazole derivative (Table 1) introduces sulfur, which may enhance π-π stacking interactions in drug-receptor binding. However, its higher molecular weight (495.95 g/mol) could reduce solubility compared to the target compound .

- The morpholino group in the Apixaban intermediate improves aqueous solubility, a critical feature for oral bioavailability in pharmaceuticals, whereas the target compound’s -CF₃ group may limit solubility in polar solvents .

Biological Activity

The compound 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 350.16 g/mol. It features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.16 g/mol |

| CAS Number | Not specified |

| Structure | Chemical Structure |

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It exhibits inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies. For instance, a study noted that derivatives of this compound showed significant activity against c-KIT mutants, which are often implicated in gastrointestinal stromal tumors (GISTs) .

The biological activity of this compound is believed to involve the inhibition of specific kinases and other enzymes crucial for tumor growth and proliferation. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with target proteins .

Case Study 1: Inhibition of c-KIT Kinase

A notable case study involved the evaluation of the compound's efficacy against c-KIT kinase. The results demonstrated that it effectively inhibited both wild-type and mutant forms of c-KIT in vitro, showcasing its potential as a therapeutic candidate for treating GISTs resistant to imatinib .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial properties of derivatives related to this compound. The findings indicated that certain modifications led to enhanced activity against bacterial strains, suggesting a broader spectrum of biological applications beyond oncology .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in vivo. Toxicological assessments reveal that it exhibits a manageable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects .

Q & A

Q. What are the challenges in elucidating reaction mechanisms involving the dihydropyridine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.